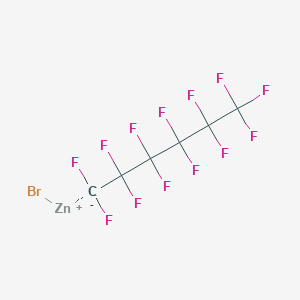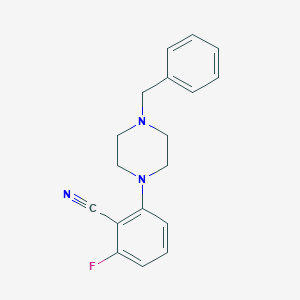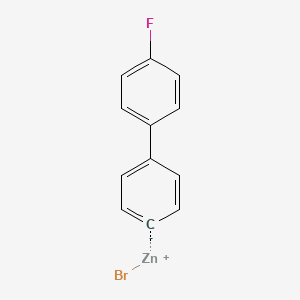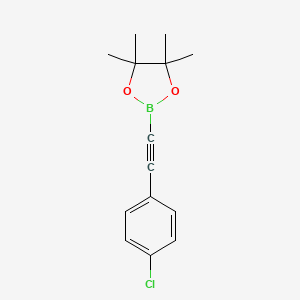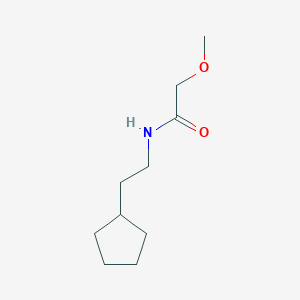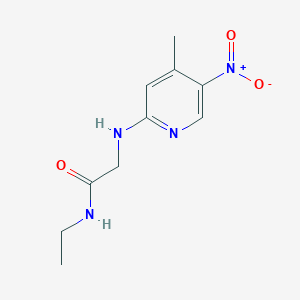![molecular formula C7H14N2 B14893104 2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
2-Methyl-2,5-diazabicyclo[4.1.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,5-diazabicyclo[4.1.1]octane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within a bicyclic framework. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[4.1.1]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpiperazine with formaldehyde and formic acid, leading to the formation of the bicyclic structure. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is typically produced in a highly controlled environment to prevent contamination and ensure purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,5-diazabicyclo[4.1.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile, replacing other groups in the substrate molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of polar solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the reaction.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Production of primary and secondary amines.
Substitution: Various substituted derivatives depending on the nature of the substrate and the nucleophile.
Aplicaciones Científicas De Investigación
2-Methyl-2,5-diazabicyclo[4.1.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its catalytic properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-2,5-diazabicyclo[4.1.1]octane exerts its effects is primarily through its role as a nucleophilic catalyst. The compound’s nitrogen atoms can donate electron pairs, facilitating various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with similar nucleophilic and basic properties.
Quinuclidine: A bicyclic amine with one nitrogen atom replaced by a carbon atom, used in similar catalytic applications.
Tropane: A bicyclic compound with a nitrogen atom, known for its use in medicinal chemistry.
Uniqueness
2-Methyl-2,5-diazabicyclo[4.1.1]octane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer high nucleophilicity and basicity. This makes it particularly effective as a catalyst in various organic reactions, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
2-methyl-2,5-diazabicyclo[4.1.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-8-6-4-7(9)5-6/h6-8H,2-5H2,1H3 |
Clave InChI |
CNMJTFHAEBCOIN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCNC2CC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)


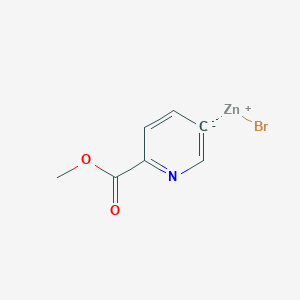
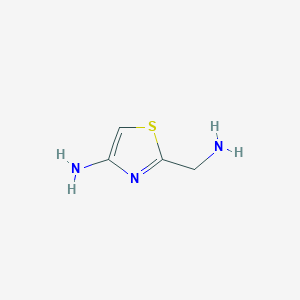

![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)
